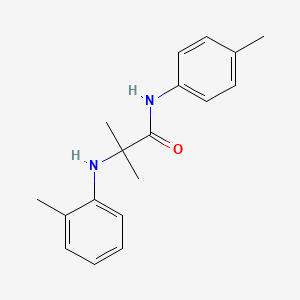![molecular formula C12H11BrClNO4 B14135768 1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate CAS No. 89047-30-3](/img/structure/B14135768.png)
1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate is a chemical compound with the molecular formula C12H11BrN·ClO4 It is a pyridinium salt where the pyridine nitrogen is substituted with a 4-bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate typically involves the reaction of 4-bromobenzyl chloride with pyridine in the presence of a suitable base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Base: Tertiary amines like triethylamine or pyridine itself.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Properties
CAS No. |
89047-30-3 |
|---|---|
Molecular Formula |
C12H11BrClNO4 |
Molecular Weight |
348.57 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C12H11BrN.ClHO4/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;2-1(3,4)5/h1-9H,10H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
CFFKXVXMWHHMDQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Br.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
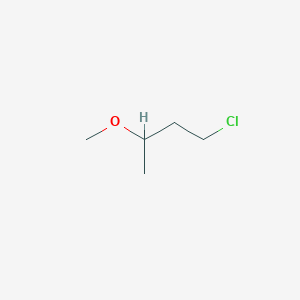
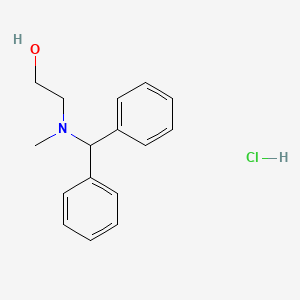
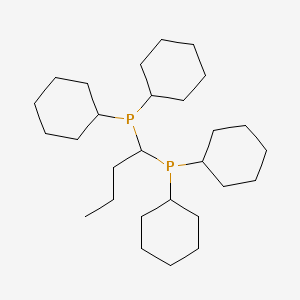


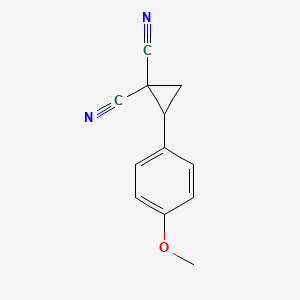
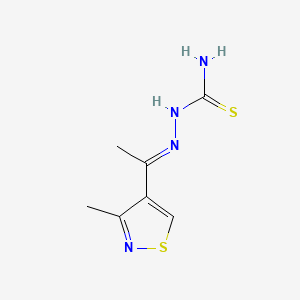
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)
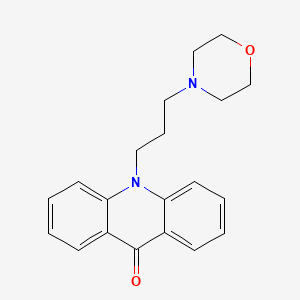
![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
